2-Tert-butyl-3-nitroaniline is an organic compound characterized by its molecular formula . It is a derivative of aniline, where a tert-butyl group is substituted at the second position and a nitro group at the third position of the benzene ring. This compound is notable for its distinct steric and electronic properties due to the presence of both bulky and electron-withdrawing groups, making it valuable in various chemical applications and syntheses.
These reactions are essential for modifying the compound's structure and enhancing its utility in various applications.
The synthesis of 2-tert-butyl-3-nitroaniline typically involves the following steps:
In industrial settings, these processes are scaled up using optimized reaction conditions to maximize yield and minimize by-products.
2-Tert-butyl-3-nitroaniline serves as an important intermediate in organic synthesis. Its applications include:
While detailed interaction studies specifically for 2-tert-butyl-3-nitroaniline are scarce, similar compounds have been investigated for their interactions with biological systems. Nitroanilines often interact with enzymes and proteins, potentially leading to inhibition or modulation of biological pathways. Future studies could elucidate the specific interactions of this compound within biochemical contexts.
Several compounds share structural similarities with 2-tert-butyl-3-nitroaniline. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Tert-butylaniline | Tert-butyl group only | Less reactive due to lack of nitro group |
| 3-Nitroaniline | Nitro group only | Lacks steric hindrance from tert-butyl group |
| 4-Nitroaniline | Nitro group at para position | Different reactivity profile without tert-butyl |
| 2-Methyl-3-nitroaniline | Methyl instead of tert-butyl | Different steric effects impacting reactivity |
The presence of both tert-butyl and nitro groups in 2-tert-butyl-3-nitroaniline provides distinct steric and electronic properties that influence its reactivity and make it a valuable intermediate in various chemical syntheses .
2-Tert-butyl-3-nitroaniline (CAS: 342045-43-6) is systematically named according to IUPAC guidelines as 2-(tert-butyl)-3-nitrobenzenamine. The structure consists of a benzene ring substituted with an amino group (-NH₂) at position 1, a nitro group (-NO₂) at position 3, and a tert-butyl group (-C(CH₃)₃) at position 2 (Figure 1). The molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol.
Figure 1: Molecular structure of 2-tert-butyl-3-nitroaniline.
(Insert hypothetical structure diagram here, depicting substituent positions.)
The tert-butyl group at the ortho position introduces significant steric hindrance, distorting the benzene ring’s planarity. Density Functional Theory (DFT) studies on analogous nitroanilines (e.g., 4-nitroaniline) reveal that nitro groups induce electron-withdrawing effects, reducing electron density at the amino group. In 2-tert-butyl-3-nitroaniline, this electronic effect is compounded by the bulky tert-butyl group, which further polarizes the molecule. Key bond lengths include:
The nitro group’s resonance interaction with the aromatic ring stabilizes the molecule, while steric clashes between the tert-butyl and nitro groups limit rotational freedom.
Substitution patterns critically influence physical and chemical properties. A comparative analysis of ortho-, meta-, and para-substituted derivatives is summarized in Table 1.
Table 1: Comparative Properties of Nitroaniline Derivatives
Ortho-substituted derivatives exhibit pronounced steric effects, whereas para-substituted analogs prioritize electronic effects.
| Nitration Method | Temperature (°C) | Reaction Time | Yield (%) | Selectivity |
|---|---|---|---|---|
| Direct Nitration of 2-tert-butylaniline | 0-5 | 2-4 hours | 85-95 | High para-selectivity |
| Mixed Acid Nitration (Nitric acid/Sulfuric acid) | 20-80 | 15-45 minutes | 89-94 | Para > ortho |
| Aqueous Nitric Acid Nitration | 70-80 | 16 minutes | 86-98 | Predominantly kinetic control |
| Fuming Nitric Acid System | 20-40 | 7.8 seconds | 82-83 | Mass-transfer limited |
| Electrophilic Aromatic Substitution | 20-65 | 10-20 minutes | 80-90 | Regioselective |
The introduction of tert-butyl groups into aniline derivatives requires specialized alkylation strategies that account for the unique steric and electronic properties of the tertiary butyl moiety . Friedel-Crafts alkylation represents the primary methodology for incorporating tert-butyl substituents, though the approach faces significant challenges due to the basicity of aniline and potential for carbocation rearrangements [11] [15].
The classical Friedel-Crafts alkylation of aniline with tert-butyl chloride encounters fundamental limitations due to the Lewis basic nature of the amino group [11] [15]. The aniline amino group forms a Lewis acid-base adduct with aluminum chloride, preventing the catalytic activity required for successful alkylation [11] [15]. This interaction hampers both alkylation and acylation reactions, necessitating alternative approaches or protective strategies [11].
Despite these challenges, successful alkylation can be achieved through careful optimization of reaction conditions and catalyst stoichiometry [14]. The process requires at least 1.02 moles of aluminum halide per mole of aniline to overcome the complexation issues and achieve selective alkylation at the nuclear position para to the amino group [14]. Temperature control within the range of -5 to 20°C proves crucial for maintaining selectivity and preventing overalkylation [14].
Methyl tert-butyl ether catalysis offers an alternative route for tert-butyl group introduction through the use of phosphotungstic acid and HZSM-5 catalysts . This methodology enhances the selectivity of 2-tert-butylaniline formation in the reaction product mixture while operating under milder conditions compared to traditional Friedel-Crafts systems .
Direct amination approaches utilizing hydroxylamine and hydrogen represent innovative strategies for introducing both nitrogen functionality and tert-butyl groups simultaneously [27]. These processes operate at elevated pressures of 10-12 bar and temperatures of 80-120°C, offering direct nitrogen incorporation without the complications associated with traditional alkylation chemistry [27].
Table 2: Alkylation Strategies for Introducing Tert-butyl Groups
| Alkylation Method | Catalyst/Reagent | Temperature (°C) | Pressure (bar) | Selectivity Features |
|---|---|---|---|---|
| Friedel-Crafts with tert-butyl chloride | Aluminum chloride | -30 to 40 | Atmospheric | Carbocation rearrangement possible |
| tert-Butyl alcohol with Lewis acid | Aluminum chloride/Hydrochloric acid | 5-10 | Atmospheric | Limited rearrangement with tertiary halides |
| Methyl tert-butyl ether catalysis | Phosphotungstic acid/HZSM-5 | 150-200 | 1-5 | Enhanced selectivity |
| Selective para-alkylation | Aluminum chloride (>1.02 equiv) | -5 to 20 | Atmospheric | High para-selectivity |
| Direct amination approach | Hydroxylamine/Hydrogen | 80-120 | 10-12 | Direct nitrogen incorporation |
Tert-butyl nitrite has emerged as a privileged reagent for radical-mediated synthesis, offering unique capabilities for carbon-hydrogen bond functionalization and nitration reactions [3] [21]. The compound serves dual roles as both a free radical initiator and nitrogen-oxygen fragment donor, enabling diverse synthetic transformations under mild conditions [20] [23].
Tert-butyl nitrite undergoes thermal homolysis to generate nitrogen monoxide and tert-butoxy radicals, which serve as key reactive intermediates in subsequent transformations [23]. This decomposition typically occurs at temperatures between 80-100°C, providing controlled radical generation without requiring additional initiators [23]. The resulting tert-butoxy radicals demonstrate high reactivity toward carbon-hydrogen bonds, facilitating hydrogen abstraction and subsequent functionalization [23].
The mechanism involves initial thermal decomposition of tert-butyl nitrite followed by hydrogen abstraction from substrate molecules [23]. The resulting alkyl radicals undergo radical cross-coupling with nitrogen monoxide radicals to produce intermediate species that can be further transformed through tautomerization and oxidation processes [23].
Radical-mediated carbon-hydrogen bond nitration using tert-butyl nitrite proceeds through a well-established mechanism involving multiple radical intermediates [22]. The process begins with formation of oxygen-nitroso derivatives through reversible oxygen-nitrosylation, followed by homolysis and oxidation to generate carbon-nitro products [22]. This pathway demonstrates high chemoselectivity and functional group tolerance under optimized conditions [22].
The nitration of phenolic substrates with tert-butyl nitrite demonstrates preferential formation of mononitro derivatives in the presence of potentially competitive functional groups [22]. The reaction proceeds through formation of oxygen-nitrosyl intermediates prior to carbon-nitration via homolysis and oxidation mechanisms [22]. Temperature and solvent selection prove critical for achieving optimal selectivity and yield [22].
Tert-butyl nitrite enables complex cascade radical reactions that form multiple bonds in single synthetic operations [18] [20]. These processes involve radical cyclization and dehydrogenation cascades that construct polycyclic architectures through simultaneous formation of heterocyclic rings and functionalized carbon centers [18] [20]. The methodology demonstrates excellent functional group tolerance and operational simplicity while being easily scalable [18].
Table 3: Radical-Mediated Synthesis Using Tert-butyl Nitrite Reagents
| Radical Pathway | Temperature (°C) | Reaction Medium | Reaction Time | Key Features |
|---|---|---|---|---|
| tert-Butyl nitrite thermal decomposition | 80-100 | Acetonitrile | 10 minutes | Nitrogen monoxide and tert-butoxy radical generation |
| Nitrogen dioxide radical addition to alkenes | 65-80 | Dimethyl sulfoxide | 10 hours | Alkoxy radical formation |
| Carbon-hydrogen bond radical nitration | 20-80 | Various solvents | 1-16 hours | Carbon-hydrogen functionalization |
| Cascade radical cyclization | 80-120 | Solvent-free | 20 minutes | Multiple bond formations |
| Metal-free radical nitration | 60-100 | Tetrahydrofuran/Acetonitrile | 3-6 hours | High functional group tolerance |
Industrial-scale production of 2-tert-butyl-3-nitroaniline requires comprehensive optimization of reaction conditions to achieve economic viability while maintaining product quality and process safety [26] [28]. The scale-up process involves systematic evaluation of heat management, mass transfer, residence time distribution, and reaction kinetics to ensure consistent performance across different production scales [28] [29].
Continuous flow microreactor systems offer significant advantages for industrial nitration processes through enhanced heat and mass transfer characteristics [28] [31]. These systems enable precise temperature control and reduced reaction times compared to traditional batch operations, while providing improved safety profiles for highly exothermic nitration reactions [28] [31]. The implementation of microreactor technology has demonstrated the ability to reduce reaction times from hours to minutes while maintaining or improving product yields [28].
The development of modular microreactor platforms with in-line temperature measurement enables real-time process monitoring and control [28]. These systems facilitate the optimization of process parameters including flow rates, temperature profiles, and residence time distribution to maximize conversion efficiency and product selectivity [28]. Scaling factors of 10-fold or greater can be achieved through parallel operation or sizing-up of channel dimensions while maintaining similar mixing efficiency [28].
Effective heat management represents a critical factor in industrial-scale nitration processes due to the highly exothermic nature of these reactions [26] [28]. The heat of reaction for nitration processes typically ranges from -73 to -253 kilojoules per mole, requiring robust thermal management systems to prevent thermal runaway and ensure process safety [28]. Industrial implementations utilize heat integration systems and automated heat exchange to maintain precise temperature control throughout the reaction [28].
Temperature dependence studies demonstrate that nitration reactions can operate under either kinetically controlled or mass-transfer-limited regimes depending on the specific conditions employed [28]. Kinetically controlled systems show strong temperature dependence and can benefit from elevated temperatures to increase reaction rates, while mass-transfer-limited systems show minimal temperature effects and rely primarily on enhanced mixing for improved performance [28].
Residence time optimization plays a crucial role in balancing conversion efficiency with process throughput [28]. Laboratory-scale processes typically require residence times ranging from minutes to hours, while optimized industrial processes can achieve equivalent conversions in seconds through improved reactor design and enhanced mass transfer [28]. The space-time yield represents a key performance metric, with industrial targets exceeding 1900 kilograms per liter per day for economically viable production [28].
Flow rate control enables fine-tuning of residence time distribution and mixing characteristics within continuous flow systems [28]. Optimal flow rates must balance the competing requirements of adequate mixing, sufficient residence time for complete conversion, and maximum throughput for economic production [28]. Industrial implementations typically operate at flow rates several orders of magnitude higher than laboratory-scale systems while maintaining comparable conversion efficiencies [28].
Table 4: Industrial-Scale Production Optimization Parameters
| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Reactor Type | Batch reactor (5-25 milliliters) | Continuous microreactor | Continuous flow reactor |
| Heat Management | Ice bath cooling | Automated heat exchange | Heat integration systems |
| Residence Time | 16 minutes - 2 hours | 7.8 seconds - 10 minutes | Optimized for throughput |
| Flow Rate Control | 0.5-2 milliliters/minute | 15-150 milliliters/minute | 392 grams/minute (projected) |
| Temperature Control | Manual monitoring | In-line monitoring | Advanced process control |
| Conversion Efficiency | 86-98% | 82-83% | >95% (target) |
| Space-Time Yield | 25 millimoles/hour | 2 moles/hour (0.46 kilograms/hour) | 1923 kilograms/liter·day (theoretical) |
| Safety Considerations | Fume hood required | Process control systems | Full automation required |
Successful scale-up of nitration processes requires maintaining similar dimensionless Damköhler numbers for heat and mass transfer across different scales [28]. This approach ensures that the relationship between chemical reaction time scales and transport phenomena remains consistent as process scale increases [28]. Smart dimensioning strategies enable prediction and comparison of mixing behavior through flow regime mapping to identify appropriate reactor module designs [28].
The implementation of liquid-liquid rhombus-type micromixers has proven effective for industrial-scale nitration processes [28]. These designs ensure drop/dispersed-flow regimes with turbulent flow characteristics, providing efficient heat and mass transfer throughout the reaction volume [28]. Geometric scaling factors of 4-10 times laboratory dimensions enable processing of 150 milliliters per minute or higher while maintaining mixing efficiency and heat removal capacity [28].
Table 5: Physical and Chemical Properties of Key Intermediates
| Compound | Molecular Formula | Molecular Weight (grams/mole) | Melting Point (°C) | Boiling Point (°C) | Density (grams/cubic centimeter) |
|---|---|---|---|---|---|
| 2-tert-Butylaniline | C₁₀H₁₅N | 149.23 | -60 | 123-124 (17 mmHg) | 0.957 (25°C) |
| 4-tert-Butylaniline | C₁₀H₁₅N | 149.24 | 15-16 | 230 | 0.93 |
| 2-tert-Butyl-3-nitroaniline | C₁₀H₁₄N₂O₂ | 194.23 | Not available | Not available | Not available |
| 4-tert-Butyl-2-nitroaniline | C₁₀H₁₄N₂O₂ | 194.23 | 101-104 | 302.8 (predicted) | 1.140 (predicted) |
| tert-Butyl nitrite | C₄H₉NO₂ | 103.12 | Not applicable (liquid) | 63-64 | 0.867 |
The crystallographic behavior of 2-tert-butyl-3-nitroaniline can be understood through comparison with structurally related nitroaniline derivatives. Based on extensive crystallographic data for similar compounds, several key structural features emerge.
Related nitroaniline derivatives demonstrate characteristic solid-state packing patterns that provide insight into 2-tert-butyl-3-nitroaniline structure [1] [2]. The fundamental structural motif in substituted nitroanilines typically involves intermolecular hydrogen bonding networks that dominate crystal packing arrangements [1] [3].
The tert-butyl substituent introduces significant steric hindrance that affects molecular conformation and crystal packing. Studies on similar tert-butyl-substituted aromatic compounds show that the bulky tert-butyl group forces specific orientations that minimize steric clashes [4]. In related di-tert-butyl-substituted N-salicylideneaniline derivatives, dynamic disorder of tert-butyl groups was observed at elevated temperatures, with ordered arrangements developing upon cooling [4].
Computational studies on related nitroaniline systems indicate that the nitro group tilt angle from the phenyl ring plane typically ranges from 2.9° to 7.8° depending on substitution patterns [5]. For 2-tert-butyl-3-nitroaniline, the ortho positioning of the tert-butyl group relative to the nitro group would be expected to introduce additional steric interactions that could increase this tilt angle significantly.
Hydrogen bonding patterns in nitroaniline crystals consistently involve amino group donors and nitro group acceptors [1] [2]. The most common motifs include N-H···O hydrogen bonds with typical O···H distances ranging from 2.544 to 2.633 Å [4]. These interactions create extended networks that stabilize the crystal structure, with C-H···O contacts providing additional weak interactions [2].
The presence of the tert-butyl group would be expected to influence crystal density through increased molecular volume. Related tert-butyl-substituted anilines show calculated densities in the range of 1.067-1.140 g/cm³ [6] [7], suggesting similar values for 2-tert-butyl-3-nitroaniline.
Thermodynamic property determination for 2-tert-butyl-3-nitroaniline requires analysis of closely related structural analogs due to limited direct experimental data. The following table presents comprehensive thermodynamic data for tert-butyl nitroaniline derivatives:
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Molecular Weight |
|---|---|---|---|---|---|
| 4-tert-Butyl-2-nitroaniline | 6310-19-6 | 101-104 | 302.8±30.0 (Predicted) | 1.140±0.06 (Predicted) | 194.23 |
| 4-tert-Butyl-3-nitroaniline | 31951-12-9 | 55-59 | 336.0±35.0 | No data available | 194.23 |
| 2-tert-Butyl-5-nitroaniline | 103392-84-3 | No data available | 334.7±30.0 | No data available | 194.23 |
| 1-tert-Butyl-3-nitrobenzene | 23132-52-7 | 2 | 254 | 1.0643 | 179.22 |
| 2-tert-Butylnitrobenzene | 1886-57-3 | 57.5-58.5 | 249-250 | 1.067±0.06 (Calc.) | 179.22 |
Based on structural similarity analysis, 2-tert-butyl-3-nitroaniline would be expected to exhibit a melting point intermediate between its isomers 4-tert-butyl-2-nitroaniline (101-104°C) [6] and 4-tert-butyl-3-nitroaniline (55-59°C) [8]. The positioning of the nitro group ortho to the amino group in 2-tert-butyl-3-nitroaniline would likely result in enhanced intramolecular interactions that could elevate the melting point compared to the 4-tert-butyl-3-nitroaniline isomer.
The boiling point behavior follows predictable trends based on molecular substitution patterns. The 4-tert-butyl-3-nitroaniline isomer demonstrates a boiling point of 336.0±35.0°C at 760 mmHg [8], while 2-tert-butyl-5-nitroaniline shows 334.7±30.0°C [9]. These values suggest that 2-tert-butyl-3-nitroaniline would exhibit a boiling point in the range of 330-340°C.
Phase transition behavior in related tert-butyl-substituted compounds shows temperature-dependent changes in crystal structure. Studies of di-tert-butyl-substituted compounds revealed phase transitions between 150-120 K, attributed to dynamic disorder resolution in tert-butyl groups [4]. Such transitions involve unit cell parameter changes, with a-axis contractions of 0.27-0.37 Å and b-axis expansions of 0.10-0.20 Å [4].
The thermal stability of tert-butyl nitroanilines is generally high, with decomposition temperatures typically exceeding boiling points. Related compounds show stable behavior under normal atmospheric conditions, with controlled decomposition pathways involving tert-butyl group fragmentation [10].
The infrared spectroscopic profile of 2-tert-butyl-3-nitroaniline would be characterized by distinctive functional group absorptions. Based on comprehensive analysis of related nitroaniline derivatives, the following characteristic frequencies are expected:
| Property | Frequency Range (cm⁻¹) | Reference Compound |
|---|---|---|
| Nitro Group Asymmetric Stretch | 1560-1490 | Nitroaniline derivatives |
| Nitro Group Symmetric Stretch | 1370-1310 | Nitroaniline derivatives |
| C-H Stretching (Aromatic) | 3100-3000 | Aromatic compounds |
| C-H Stretching (Aliphatic) | 2930-2834 | tert-Butyl compounds |
| C=N Stretching (imine) | 1658 | Schiff bases |
| Amine N-H Stretching | 3400-3300 | Primary anilines |
The nitro group vibrations provide particularly diagnostic information. The asymmetric NO₂ stretching mode appears at 1566.1 cm⁻¹ in related compounds, while the symmetric stretch occurs at 1374.4 cm⁻¹ [11]. These frequencies can shift depending on electronic environment and intermolecular interactions.
The tert-butyl group contributes characteristic C-H stretching vibrations in the aliphatic region (2930-2834 cm⁻¹) and produces distinctive in-plane bending modes around 1461 cm⁻¹ [11]. Out-of-plane bending vibrations appear at approximately 1166 cm⁻¹ [11].
¹H NMR spectroscopic analysis of 2-tert-butyl-3-nitroaniline would reveal characteristic chemical shift patterns consistent with substituted anilines. The tert-butyl group would appear as a characteristic singlet at approximately 1.27-1.34 ppm, integrating for nine protons [12].
Aromatic proton signals would be expected in the 6.8-8.0 ppm region, with specific chemical shifts dependent on the electronic effects of both nitro and amino substituents [12]. The amino group protons would appear as a broad signal around 4-6 ppm, potentially exchangeable with deuterium oxide.
¹³C NMR analysis would show the tert-butyl carbon signals around 30-35 ppm for the methyl carbons and approximately 35 ppm for the quaternary carbon [12]. Aromatic carbons would appear in the typical 110-150 ppm region, with the nitro-bearing carbon shifted downfield due to electron withdrawal.
Mass spectrometric analysis of 2-tert-butyl-3-nitroaniline would be expected to show characteristic fragmentation patterns typical of tert-butyl-substituted aromatic compounds. The molecular ion peak would appear at m/z 194, corresponding to the molecular weight.
Based on established fragmentation behavior of tert-butyl aromatic compounds, the most significant fragmentation pathway would involve loss of the tert-butyl group [10]. This process typically results in replacement of the tert-butyl group with hydrogen, producing a major fragment at m/z 152 (loss of 42 mass units) [10].
Additional characteristic fragments would include:
The fragmentation pattern would be consistent with other nitroaniline derivatives, where both nitro and amino groups influence the ionization and fragmentation pathways .
UV-Visible spectroscopic analysis would reveal characteristic absorption bands associated with the nitroaniline chromophore. The primary absorption would occur in the 300-400 nm region due to π→π* transitions involving the extended conjugated system of the nitrobenzene moiety.
The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates an extended conjugation system that typically produces intense absorption in the visible region, explaining the characteristic yellow to orange coloration of nitroanilines [14].
The specific wavelength maxima would be influenced by the substitution pattern, with the tert-butyl group providing steric effects that could affect planarity and thus electronic transitions. Related nitroaniline compounds show absorption maxima typically in the 350-420 nm range [15].
The solubility characteristics of 2-tert-butyl-3-nitroaniline are significantly influenced by the hydrophobic tert-butyl substituent and the polar nitro and amino groups. This combination creates amphiphilic properties that determine distribution between different solvent systems.
| Compound | LogP | Water Solubility | Organic Solvent Solubility |
|---|---|---|---|
| 4-tert-Butyl-3-nitroaniline | No specific data | Limited (hydrophobic tert-butyl) | Moderate solubility |
| 2-Bromo-4-(tert-butyl)-6-nitroaniline | 3.237 | No specific data | No specific data |
| 5-tert-Butyl-2-methoxy-3-nitroaniline | 3.58750 | No specific data | No specific data |
| 4-Nitroaniline (reference) | No data available | 0.8 g/L (20°C) | Soluble in alcohol, ether, benzene |
The hydrophobic character of the tert-butyl group significantly reduces water solubility compared to unsubstituted nitroaniline. Related tert-butyl nitroaniline derivatives show LogP values in the range of 3.2-3.6 [16] [17], indicating strong preference for organic phases over aqueous phases.